6,6-Kestotetraose

Description

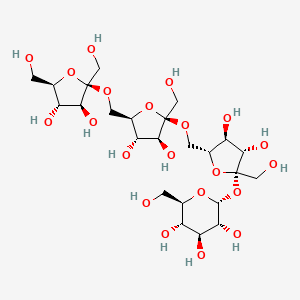

Structure

3D Structure

Properties

CAS No. |

119187-86-9 |

|---|---|

Molecular Formula |

C24H42O21 |

Molecular Weight |

666.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[[(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(7-29)20(38)15(33)11(44-24)4-40-23(6-28)19(37)14(32)10(43-23)3-39-22(5-27)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1 |

InChI Key |

OLSNVZYFDBPHML-DLQNOBSRSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)COC4(C(C(C(O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6,6-Kestotetraose: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Kestotetraose is a non-reducing tetrasaccharide belonging to the fructooligosaccharide (FOS) family. This technical guide provides a comprehensive overview of its chemical structure, and available physicochemical properties. Due to the limited specific experimental data for this compound, this guide also draws upon information from closely related FOS compounds to provide a broader context for its potential characteristics and biological significance. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is a fructan composed of a sucrose molecule (a disaccharide of glucose and fructose) linked to two additional fructose units. The linkages are β(2→6) glycosidic bonds, forming a linear chain.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | α-D-Glucopyranosyl-(1→2)-β-D-fructofuranosyl-(6→2)-β-D-fructofuranosyl-(6→2)-β-D-fructofuranoside |

| Molecular Formula | C24H42O21 |

| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--O[C@]2(CO)O[C@]3(CO)O--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@@H]4O)--INVALID-LINK--[C@@H]3O">C@--INVALID-LINK--[C@@H]1O |

| InChI | InChI=1S/C24H42O21/c25-1-8-12(30)16(34)20(38)22(42-8)45-24(7-29)19(37)15(33)11(4-40-23(6-28)18(36)14(32)10(3-39-22)44-24)43-23 |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 6-Kestose (Trisaccharide) [2]

| Property | Value |

| Molecular Weight | 504.44 g/mol |

| Molecular Formula | C18H32O16 |

| XLogP3-AA | -4.3 |

| Hydrogen Bond Donor Count | 12 |

| Hydrogen Bond Acceptor Count | 16 |

| Rotatable Bond Count | 13 |

| Exact Mass | 504.169034 g/mol |

| Monoisotopic Mass | 504.169034 g/mol |

| Topological Polar Surface Area | 278 Ų |

| Heavy Atom Count | 34 |

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the available literature. However, general methodologies for fructooligosaccharides can be adapted.

Enzymatic Synthesis

The synthesis of this compound can be achieved through the transfructosylation activity of β-fructofuranosidases or levansucrases. These enzymes catalyze the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. By controlling the enzyme, substrate concentration, and reaction conditions, the formation of specific FOS, including kestotetraoses, can be favored.

A general workflow for the enzymatic synthesis of fructooligosaccharides is depicted below:

Caption: General workflow for the enzymatic synthesis of fructooligosaccharides.

Purification

Purification of this compound from the reaction mixture, which typically contains a range of FOS with varying degrees of polymerization as well as monosaccharides and residual sucrose, can be achieved using chromatographic techniques. Size-exclusion chromatography (SEC) is a common method for separating oligosaccharides based on their molecular size.

Analysis

The analysis and characterization of this compound can be performed using a combination of analytical techniques:

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the separation and quantification of carbohydrates.

-

Mass Spectrometry (MS): Provides information on the molecular weight and can be used for structural elucidation through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the detailed structural characterization of oligosaccharides, including the determination of glycosidic linkages and stereochemistry.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, as a member of the fructooligosaccharide family, it is expected to exhibit prebiotic properties.

Prebiotic Activity

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. FOS are well-known prebiotics that can be fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which have numerous health benefits.

The general pathway of FOS metabolism by gut microbiota is illustrated below:

Caption: Simplified pathway of FOS metabolism by gut microbiota.

Potential Applications in Drug Development

The potential prebiotic properties of this compound make it a candidate for investigation in the context of:

-

Modulation of the gut microbiome: Its ability to selectively promote the growth of beneficial bacteria could be harnessed to address dysbiosis-related conditions.

-

Adjuvant therapy: By improving gut health, it could potentially enhance the efficacy and tolerability of certain drugs.

-

Functional food and nutraceutical development: As a prebiotic ingredient.

Conclusion

This compound is a fructooligosaccharide with potential applications as a prebiotic. While specific experimental data on its physicochemical properties and biological activities are currently scarce, this guide provides a foundational understanding based on its chemical structure and the known characteristics of related FOS compounds. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this particular tetrasaccharide. This will require the development of specific synthesis and purification protocols to enable detailed in vitro and in vivo studies.

References

An In-depth Technical Guide to the Discovery and Isolation of 6,6-Kestotetraose (Bifurcose)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of the discovery, enzymatic synthesis, isolation, and characterization of 6,6-Kestotetraose, a branched fructooligosaccharide (FOS) more formally known as bifurcose or 1,6-kestotetraose. This complex carbohydrate is of increasing interest due to its potential as a prebiotic compound. This guide details the enzymatic processes for its synthesis, methodologies for its purification and analysis, and discusses its interactions with gut microbiota, offering insights for its application in therapeutic and functional food development.

Introduction: Unveiling a Branched Fructooligosaccharide

Fructooligosaccharides are a class of carbohydrates that have garnered significant attention for their prebiotic properties, selectively stimulating the growth of beneficial gut bacteria. While linear FOS like inulin and levan are well-studied, branched isomers present unique structural and functional characteristics. One such molecule is this compound, a tetrasaccharide that consists of a sucrose backbone with two additional fructose units. Specifically, it is a branched tetrasaccharide where two β-fructosyl residues are attached to the fructose moiety of sucrose at positions 1 and 6.[1] This structure is also referred to as bifurcose .[1] This guide will use the term bifurcose for clarity.

Enzymatic Synthesis of Bifurcose

The primary route for the synthesis of bifurcose is through the enzymatic action of fructosyltransferases (FTFs) on sucrose. These enzymes catalyze the transfer of fructose units from a donor sucrose molecule to an acceptor molecule, which can be another sucrose molecule or a growing fructooligosaccharide chain.

Key Enzymes and Reactions

The synthesis of bifurcose involves enzymes with high transfructosylating activity, particularly those capable of forming β-(2→6) glycosidic bonds. Levansucrases (EC 2.4.1.10) are key enzymes in this process. The reaction proceeds through a multi-step enzymatic cascade.

Logical Flow of Enzymatic Synthesis:

Caption: Enzymatic synthesis of bifurcose from sucrose.

Experimental Protocol: Enzymatic Synthesis of Bifurcose

The following is a generalized protocol for the enzymatic synthesis of bifurcose. Optimal conditions may vary depending on the specific enzyme source.

Objective: To synthesize bifurcose from sucrose using a fructosyltransferase.

Materials:

-

Sucrose

-

Fructosyltransferase (e.g., from Bacillus subtilis or Aspergillus species)

-

Sodium acetate buffer (pH 5.5-6.5)

-

Calcium chloride (as a stabilizer)

-

Reaction vessel with temperature and pH control

Procedure:

-

Substrate Preparation: Prepare a high concentration sucrose solution (e.g., 50-60% w/v) in sodium acetate buffer. High substrate concentration favors the transferase activity of the enzyme over its hydrolytic activity.

-

Enzyme Addition: Add the fructosyltransferase enzyme to the sucrose solution. The enzyme concentration should be optimized for maximum yield.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-50°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction over time (e.g., 12-48 hours) by taking aliquots and analyzing the carbohydrate composition using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

Enzyme Inactivation: Once the desired concentration of bifurcose is achieved, inactivate the enzyme by heating the reaction mixture (e.g., 80-90°C for 10-15 minutes).

Quantitative Data from a Representative Synthesis:

| Parameter | Value |

| Initial Sucrose Conc. | 550 g/L |

| Enzyme Load | 10 U/g sucrose |

| Temperature | 45°C |

| pH | 6.0 |

| Reaction Time | 24 hours |

| Product Composition | |

| Bifurcose Yield | ~15-20% of total carbohydrates |

| 6-Kestose | ~30-35% of total carbohydrates |

| Residual Sucrose | ~25-30% of total carbohydrates |

| Glucose & Fructose | ~15-20% of total carbohydrates |

Isolation and Purification of Bifurcose

The product of the enzymatic synthesis is a complex mixture of various fructooligosaccharides, monosaccharides, and residual sucrose. Therefore, a robust purification strategy is essential to isolate bifurcose.

Purification Workflow

A multi-step chromatographic approach is typically employed for the purification of bifurcose.

Caption: Purification workflow for the isolation of bifurcose.

Experimental Protocol: Purification of Bifurcose

Objective: To isolate and purify bifurcose from the crude enzymatic reaction mixture.

Materials:

-

Crude reaction mixture containing bifurcose

-

Ethanol

-

Deionized water

-

Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-2)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with an amino-propyled silica or polymer-based column

Procedure:

-

Ethanol Precipitation (Optional): If high molecular weight polysaccharides are present, add cold ethanol to the crude mixture to a final concentration of 80% (v/v) to precipitate them. Centrifuge to remove the precipitate.

-

Size-Exclusion Chromatography:

-

Concentrate the supernatant from the previous step.

-

Load the concentrated sample onto a size-exclusion chromatography column.

-

Elute with deionized water.

-

Collect fractions and analyze them by HPAEC-PAD to identify fractions enriched in tetrasaccharides.

-

-

Preparative HPLC:

-

Pool and concentrate the tetrasaccharide-rich fractions.

-

Inject the sample into a preparative HPLC system.

-

Use an isocratic or gradient elution with an acetonitrile/water mobile phase.

-

Monitor the elution profile with a refractive index (RI) detector.

-

Collect the peak corresponding to bifurcose.

-

-

Purity Analysis: Assess the purity of the collected bifurcose fraction using analytical HPAEC-PAD.

Quantitative Data for a Representative Purification:

| Purification Step | Purity of Bifurcose | Recovery Yield |

| Crude Reaction Mixture | ~15% | 100% |

| After Size-Exclusion Chrom. | ~60-70% | ~85% |

| After Preparative HPLC | >98% | ~70% |

Structural Characterization

The definitive identification of bifurcose requires detailed structural analysis using spectroscopic methods.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table of Expected Mass Spectrometry Data for Bifurcose (C₂₄H₄₂O₂₁):

| Ion | Expected m/z |

| [M+Na]⁺ | 689.21 |

| [M+H]⁺ | 667.23 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise connectivity and stereochemistry of the glycosidic linkages.

Table of Key ¹³C NMR Chemical Shifts for Bifurcose:

| Carbon Atom | Expected Chemical Shift (ppm) | Linkage Information |

| Glc C-1 | ~92.5 | α-anomeric carbon of glucose |

| Fru (central) C-2 | ~104.0 | Quaternary carbon in sucrose linkage |

| Fru (β2-1) C-2 | ~104.2 | Quaternary carbon of β-(2→1) linkage |

| Fru (β2-6) C-2 | ~104.5 | Quaternary carbon of β-(2→6) linkage |

| Fru (β2-6) C-6 | ~63.8 | Carbon involved in β-(2→6) linkage |

Table of Key ¹H NMR Chemical Shifts for Bifurcose:

| Proton | Expected Chemical Shift (ppm) |

| Glc H-1 | ~5.4 |

Biological Activity and Signaling Pathways

Bifurcose, like other fructooligosaccharides, is recognized for its prebiotic activity. It resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon, such as Bifidobacterium and Lactobacillus species.

Prebiotic Effect on Gut Microbiota

The fermentation of bifurcose by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs have numerous health benefits, including serving as an energy source for colonocytes, modulating the immune system, and influencing gut-brain axis signaling.

Gut Microbiota-Host Signaling

The interaction of bifurcose with the gut microbiota and the subsequent production of SCFAs can trigger various signaling pathways in the host.

Caption: Bifurcose-mediated gut microbiota-host signaling.

Prebiotics like bifurcose can promote the growth of beneficial gut bacteria.[2][3][4][5] These bacteria then ferment the prebiotics, producing short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[6][7] These SCFAs can lower the pH of the gut, which can inhibit the growth of pathogenic bacteria.[6][7] SCFAs also serve as an energy source for the cells lining the colon and can have wider effects on the body, including influencing the immune system and the gut-brain axis.[6][7]

Conclusion and Future Perspectives

Bifurcose (this compound) represents a promising area of research in the field of prebiotics and functional foods. Its branched structure may confer unique physiological properties compared to its linear counterparts. The detailed methodologies for its enzymatic synthesis, purification, and characterization outlined in this guide provide a solid foundation for further research and development. Future studies should focus on optimizing the enzymatic production of bifurcose to improve yields, as well as conducting in-depth clinical trials to fully elucidate its health benefits and mechanisms of action in humans. These efforts will be crucial for the successful translation of this novel prebiotic into therapeutic and commercial applications.

References

- 1. Bifurcose | C24H42O21 | CID 25202989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of β-galactosyl fucose using recombinant bifidobacterial β-galactosidase and its prebiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiotajournal.com [microbiotajournal.com]

- 4. The Role of Prebiotics in Modulating Gut Microbiota: Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Classification of 6,6-Kestotetraose as a Levan-Type Fructan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the classification of 6,6-kestotetraose as a levan-type fructan. Fructans are a significant class of naturally occurring oligo- and polysaccharides with diverse applications in the food and pharmaceutical industries. Their classification is primarily determined by the type of glycosidic linkages between fructose units. This document details the structural characteristics of this compound, its biosynthetic pathway, and the analytical methodologies employed for its classification. Detailed experimental protocols for key analytical techniques are provided, along with a comparative analysis of its properties with other fructans. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of fructans.

Introduction to Fructan Classification

Fructans are polymers of fructose, typically with a terminal sucrose unit. They are classified into three main types based on the glycosidic linkages between the fructose monomers[1]:

-

Inulin-type: Predominantly contain β(2→1) glycosidic linkages.

-

Levan-type (or Phlein-type): Primarily composed of β(2→6) glycosidic linkages[1].

-

Graminan-type (or Branched-type): Contain both β(2→1) and β(2→6) linkages.

The structure and degree of polymerization (DP) of fructans influence their physicochemical and biological properties, making their accurate classification crucial for research and development.

This compound: A Levan-Type Fructan

This compound is an oligosaccharide with the chemical formula C₂₄H₄₂O₂₁. It is classified as a levan-type fructan due to the presence of β(2→6) glycosidic bonds linking the fructose units. Structurally, it consists of a sucrose molecule to which two additional fructose moieties are attached via β(2→6) linkages to the fructose residue of sucrose. The shortest levan is 6-kestose, which is a trisaccharide[2]. This compound is the next homolog in the levan series, with a degree of polymerization of 4.

Biosynthesis of this compound

The biosynthesis of levan-type fructans, including this compound, is catalyzed by the enzyme levansucrase (EC 2.4.1.10), also known as sucrose:sucrose 6-fructosyltransferase (6-SST). Levansucrase utilizes sucrose as the substrate, catalyzing the transfer of a fructosyl unit from one sucrose molecule to another, forming 6-kestose, the initial levan-type fructan. Subsequent transfructosylation reactions, where 6-kestose or higher levan-type oligomers act as acceptors, lead to the elongation of the fructan chain, resulting in the formation of this compound and other higher molecular weight levans[3][4][5].

Biosynthetic pathway of this compound.

Experimental Protocols for Fructan Classification

The classification of this compound as a levan-type fructan relies on several analytical techniques to determine its structure and linkage profile.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the separation and quantification of carbohydrates, including fructans of varying degrees of polymerization[6][7][8].

Protocol:

-

Sample Preparation:

-

Extract fructans from the sample using hot water (e.g., 80°C for 30 minutes).

-

Centrifuge the extract to remove insoluble material.

-

Filter the supernatant through a 0.2 µm syringe filter.

-

Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) with deionized water.

-

-

Chromatographic Conditions:

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient might start with a low concentration of sodium acetate in sodium hydroxide to separate smaller oligosaccharides and ramp up to elute higher DP fructans.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

-

Detection:

-

Pulsed Amperometric Detector (PAD) with a gold working electrode and a suitable waveform for carbohydrate detection.

-

-

Data Analysis:

-

Identify and quantify peaks by comparing retention times and peak areas with those of known fructan standards (e.g., 1-kestose, nystose, 6-kestose, and levan).

-

Enzymatic Hydrolysis

Enzymatic hydrolysis is used to selectively cleave specific glycosidic linkages, providing information about the fructan type[9][10].

Protocol:

-

Enzyme Selection:

-

Use specific fructan hydrolases. For instance, inulinases primarily hydrolyze β(2→1) linkages, while levanases target β(2→6) linkages. A fructanase mixture containing both exo- and endo-inulinases can be used for complete fructan hydrolysis[1].

-

-

Hydrolysis Reaction:

-

Prepare a solution of the fructan sample in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5).

-

Add the selected enzyme(s) to the sample solution.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) for a sufficient time to ensure complete hydrolysis (e.g., 30 minutes)[1].

-

Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

-

-

Analysis of Hydrolysis Products:

-

Analyze the resulting monosaccharides (fructose and glucose) using a suitable method, such as HPAEC-PAD or a spectrophotometric assay (e.g., using para-hydroxybenzoic acid hydrazide)[1].

-

The ratio of fructose to glucose provides an estimation of the degree of polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates, including the determination of anomeric configurations and glycosidic linkage positions[11][12][13].

Protocol:

-

Sample Preparation:

-

Dissolve a purified sample of the fructan in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Ensure the sample concentration is sufficient for obtaining a good signal-to-noise ratio (typically 5-10 mg in 0.5 mL of solvent).

-

-

NMR Experiments:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and assign all proton and carbon signals.

-

-

Data Analysis:

-

The chemical shifts of anomeric protons and carbons, as well as the signals from carbons involved in the glycosidic linkages, are diagnostic for the type of linkage. For levan-type fructans, characteristic signals for β(2→6) linkages will be observed.

-

Experimental workflow for fructan classification.

Quantitative Data and Comparative Analysis

The degree of polymerization (DP) and molecular weight are key parameters for characterizing fructans.

| Fructan | Type | Degree of Polymerization (DP) | Molecular Weight (Da) | Primary Glycosidic Linkage |

| 1-Kestose | Inulin | 3 | 504.44 | β(2→1) |

| Nystose | Inulin | 4 | 666.59 | β(2→1) |

| 6-Kestose | Levan | 3 | 504.44 | β(2→6) |

| This compound | Levan | 4 | 666.59 | β(2→6) |

| Inulin (Chicory) | Inulin | 2-60 | 342 - 9900 | β(2→1) |

| Levan (Bacterial) | Levan | >100 | >16,200 | β(2→6) |

Data compiled from various sources and theoretical calculations.[14][15][16][17]

Conclusion

The classification of this compound as a levan-type fructan is unequivocally supported by its chemical structure, which features β(2→6) glycosidic linkages. Its biosynthesis via levansucrase further solidifies this classification. The analytical techniques outlined in this guide, including HPAEC-PAD, enzymatic hydrolysis, and NMR spectroscopy, provide a robust framework for the comprehensive characterization and classification of fructans. This detailed understanding is essential for the targeted application of this compound and other fructans in various scientific and industrial fields.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. Levan polysaccharide - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of Levan, a Bacterial Extracellular Polysaccharide, in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of levan, a bacterial extracellular polysaccharide, in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jasco.ro [jasco.ro]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. epraise.com.tw [epraise.com.tw]

- 10. Study of Enzymatic Hydrolysis of Fructans from Agave salmiana Characterization and Kinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predicti… [ouci.dntb.gov.ua]

- 12. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]

- 16. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of 6,6-Kestotetraose in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Kestotetraose is a branched fructan, a type of oligosaccharide, found in various plants. Fructans play significant roles in plant physiology, including carbohydrate storage and stress tolerance. In recent years, fructans have garnered increasing interest in the pharmaceutical and food industries due to their prebiotic properties and potential health benefits. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of plant-derived oligosaccharides.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general fructan synthesis pathway in plants. The key enzyme responsible for the final step in its formation is Sucrose:Fructan 6-Fructosyltransferase (6-SFT) . This enzyme catalyzes the transfer of a fructosyl group from a donor substrate to an acceptor molecule.

The immediate precursor for the synthesis of this compound is 6-kestotriose (also known as 6-kestose). The biosynthesis can be summarized in the following key steps:

-

Initiation: The synthesis of fructans begins with the formation of the trisaccharide 1-kestose from two molecules of sucrose, a reaction catalyzed by Sucrose:Sucrose 1-Fructosyltransferase (1-SST) .

-

Formation of 6-kestotriose: Subsequently, the enzyme Sucrose:Sucrose 6-Fructosyltransferase (6-SST) , which is often the same enzyme as 6-SFT in many plant species, can catalyze the transfer of a fructosyl residue from sucrose to another sucrose molecule, forming 6-kestotriose .

-

Elongation to this compound: The crucial step in the formation of this compound involves the action of 6-SFT . This enzyme utilizes sucrose as the fructosyl donor and 6-kestotriose as the acceptor molecule. The fructosyl group is transferred to the C6 position of the terminal fructose residue of 6-kestotriose, forming a β(2-6) linkage and resulting in the synthesis of This compound (also referred to as 6,6-nystose).[1][2]

It is important to note that the substrate specificity and product profile of 6-SFT can vary between different plant species. In some cases, in the presence of another enzyme, Fructan:Fructan 6G-Fructosyltransferase (6G-FFT) , the pathway can be directed towards the synthesis of other branched fructans like 6G,6-kestotetraose.

Quantitative Data

The following table summarizes the key enzymes involved in the biosynthesis of this compound and their known substrates. Kinetic parameters for the specific reaction of 6-SFT with 6-kestotriose are still a subject of ongoing research and are not widely available in the literature.

| Enzyme | Abbreviation | EC Number | Donor Substrate | Acceptor Substrate(s) | Product(s) |

| Sucrose:Sucrose 1-Fructosyltransferase | 1-SST | 2.4.1.99 | Sucrose | Sucrose | 1-Kestose, Glucose |

| Sucrose:Fructan 6-Fructosyltransferase | 6-SFT | 2.4.1.10 | Sucrose | Sucrose, 1-Kestose, 6-Kestotriose | 6-Kestotriose, Bifurcose, this compound, Glucose |

Experimental Protocols

Heterologous Expression and Purification of 6-SFT

To obtain a pure and active form of 6-SFT for in vitro studies, heterologous expression in a suitable host system is recommended. The following protocol is a general guideline for the expression and purification of plant 6-SFT, which can be adapted based on the specific gene sequence and available laboratory resources.[3][4][5]

1. Gene Cloning and Vector Construction:

- Isolate the full-length cDNA of the 6-SFT gene from the plant of interest (e.g., barley, Pachysandra terminalis).

- Amplify the coding sequence using PCR with primers containing appropriate restriction sites.

- Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression, pPICZ for Pichia pastoris, or a plant viral vector). The vector should ideally contain a purification tag (e.g., His-tag, GST-tag) to facilitate purification.

2. Heterologous Expression:

- E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG. Optimize induction conditions (temperature, IPTG concentration, induction time) for maximal soluble protein yield.

- Pichia pastoris: Linearize the expression vector and transform it into P. pastoris. Select for positive transformants and induce protein expression with methanol. This system is often preferred for plant enzymes as it allows for post-translational modifications.

- Plant-based systems: Utilize transient expression systems like agroinfiltration in Nicotiana benthamiana or protoplast transformation.[6][7]

3. Protein Purification:

- Harvest the cells by centrifugation.

- Lyse the cells using sonication or a French press in a suitable lysis buffer containing protease inhibitors.

- Clarify the lysate by centrifugation to remove cell debris.

- If a tagged protein is expressed, perform affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).

- Wash the column extensively to remove non-specifically bound proteins.

- Elute the purified protein using a suitable elution buffer (e.g., high concentration of imidazole for His-tagged proteins).

- Perform dialysis to remove the eluting agent and exchange the buffer to a storage buffer.

- Assess the purity of the protein using SDS-PAGE.

6-SFT Activity Assay for this compound Synthesis

This assay is designed to measure the activity of 6-SFT in synthesizing this compound from sucrose and 6-kestotriose.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 50 mM Sodium Acetate buffer (pH 5.5)

- 100 mM Sucrose (fructosyl donor)

- 50 mM 6-Kestotriose (fructosyl acceptor)

- Purified 6-SFT enzyme (concentration to be optimized)

- Total reaction volume: 100 µL

2. Incubation:

- Incubate the reaction mixture at 30°C for a defined period (e.g., 1, 2, 4, 8 hours). It is recommended to perform a time-course experiment to determine the linear range of the reaction.

3. Reaction Termination:

- Stop the reaction by heating the mixture at 95°C for 5 minutes. This will denature the enzyme.

4. Sample Analysis (HPAEC-PAD):

- Analyze the reaction products using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This technique allows for the separation and quantification of different fructan isomers.[8][9][10]

HPLC-PAD Analysis of Kestotetraose Isomers

1. Chromatographic System:

- An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

2. Column:

- A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA100 or PA200).

3. Mobile Phase and Gradient:

- A gradient of sodium acetate in sodium hydroxide is typically used for the separation of fructans. The exact gradient profile needs to be optimized for the specific column and isomers of interest. A common starting point is a gradient from 100 mM NaOH to 100 mM NaOH + 500 mM Sodium Acetate over 60 minutes.[8]

4. Detection:

- Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate detection.

5. Quantification:

- Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with a purified this compound standard. If a standard is not available, relative quantification can be performed based on the peak areas of the substrate consumed and products formed.

Mandatory Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound in plants.

Experimental Workflow for 6-SFT Activity Analysis

Caption: Experimental workflow for analyzing 6-SFT activity.

References

- 1. Crystal structure of 6-SST/6-SFT from Pachysandra terminalis, a plant fructan biosynthesizing enzyme in complex with its acceptor substrate 6-kestose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Expression and purification of heterologous proteins in plant tissue using a geminivirus vector system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Enigmatic Role of 6,6-Kestotetraose in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructans, a diverse group of fructose-based oligosaccharides and polysaccharides, play pivotal roles in the carbon economy and stress resilience of approximately 15% of flowering plants. Among the various structural classes of fructans, the neoseries, characterized by a fructose chain attached to the glucose moiety of sucrose, remains one of the less understood. This technical guide delves into the current scientific understanding of a specific neoseries fructan, 6,6-kestotetraose (also known as 6,6-nystose), focusing on its biosynthesis, potential metabolic functions, and the experimental approaches to its study. While research on this particular molecule is nascent, this document synthesizes the available information to provide a foundational resource for researchers in plant biology and drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized enzymatic process that builds upon the foundational pathways of fructan synthesis. The key enzyme responsible is a sucrose:fructan 6-fructosyltransferase (6-SFT) .

The proposed pathway for the synthesis of this compound initiates with the formation of 6-kestose. Subsequently, a 6-SFT enzyme catalyzes the transfer of a fructosyl moiety from a sucrose donor molecule to the C6 hydroxyl group of the terminal fructose residue of 6-kestose. This reaction extends the fructan chain, forming a β(2→6) linkage and resulting in the formation of this compound.

A notable example of an enzyme capable of this synthesis is the 6-SST/6-SFT from the evergreen, frost-hardy eudicot Pachysandra terminalis.[1][2] This enzyme exhibits a degree of promiscuity, also displaying sucrose:sucrose 1-fructosyltransferase (1-SST) and fructan 6-exohydrolase activities.[1] The crystal structure of the Pachysandra terminalis 6-SST/6-SFT in complex with its acceptor substrate, 6-kestose, has provided a model for the formation of the β(2-6) fructosyl linkage to create 6,6-nystose.

Figure 1: Biosynthesis of this compound.

Putative Roles in Plant Metabolism

While direct experimental evidence for the specific roles of this compound is scarce, its functions can be inferred from the broader understanding of fructan metabolism, particularly in the context of neoseries fructans and the physiology of plants in which they are found.

Carbon Storage

Like other fructans, this compound likely serves as a soluble carbohydrate reserve. Stored in the vacuole, it can be mobilized to provide a ready source of fructose and glucose to fuel plant growth and development, especially during periods of high energy demand or following defoliation.

Abiotic Stress Tolerance

Fructans are well-documented to accumulate in plants subjected to abiotic stresses such as drought and cold.[3][4] The presence of graminan- and levan-type fructans, including neoseries fructans, in the frost-hardy plant Pachysandra terminalis suggests a potential role in conferring freezing tolerance.[1][5] The proposed mechanisms for fructan-mediated stress tolerance include:

-

Osmotic Adjustment: The accumulation of soluble sugars like fructans can lower the cellular water potential, helping to maintain turgor under drought conditions.

-

Membrane Stabilization: Fructans are hypothesized to interact with cellular membranes, stabilizing them against damage caused by dehydration or ice crystal formation.[4]

-

Source of Cryoprotectant Sugars: Upon partial hydrolysis, fructans can release smaller sugars like fructose and sucrose, which have cryoprotective properties.

Signaling

There is growing speculation that small fructans may act as signaling molecules, modulating plant development and defense responses.[6][7] However, there is currently no direct evidence to support a specific signaling role for this compound. This remains an important area for future research.

Quantitative Data

A significant knowledge gap exists regarding the quantitative presence of this compound in plant tissues. To date, no published studies have reported the specific concentration of this compound in any plant species, either under basal conditions or in response to environmental stimuli. The table below is presented as a template for future research, highlighting the data required to advance our understanding of this molecule.

| Plant Species | Tissue | Developmental Stage | Stress Condition | This compound Concentration (µg/g FW) | Reference |

| Pachysandra terminalis | Leaf | Mature | Control (20°C) | Data not available | |

| Pachysandra terminalis | Leaf | Mature | Cold Acclimated (4°C) | Data not available | |

| Other neoseries-containing species | e.g., Root, Stem | e.g., Vegetative, Flowering | e.g., Drought, Salinity | Data not available |

Experimental Protocols

Detailed and validated protocols for the specific analysis of this compound are not yet established in the scientific literature. However, based on existing methodologies for fructan analysis, the following generalized protocols can be adapted and optimized.

Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the method of choice for the separation and quantification of complex carbohydrate mixtures, including fructan isomers.

Principle: At high pH, carbohydrates are ionized and can be separated on a strong anion-exchange column. A pulsed amperometric detector provides sensitive and specific detection of underivatized carbohydrates.

Generalized Protocol:

-

Sample Extraction:

-

Homogenize fresh or freeze-dried plant tissue in 80% (v/v) ethanol or water at a high temperature (e.g., 80°C) to inactivate endogenous enzymes.

-

Centrifuge the homogenate and collect the supernatant containing soluble sugars.

-

The extract may require a cleanup step, such as solid-phase extraction (e.g., using a C18 cartridge), to remove interfering compounds.

-

-

HPAEC-PAD Analysis:

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

-

Mobile Phase: A high-pH eluent, typically a sodium hydroxide gradient, with the potential addition of sodium acetate to elute more strongly retained high molecular weight fructans. The specific gradient will require optimization to achieve separation of this compound from other fructan isomers.

-

Detection: Pulsed Amperometric Detection with a gold working electrode.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a purified this compound standard (if available). In the absence of a commercial standard, quantification can be estimated relative to other known fructans, or the molecule can be purified and its concentration determined by other methods (e.g., NMR) to create an in-house standard.

-

Figure 2: Workflow for this compound Quantification.

Sucrose:Fructan 6-Fructosyltransferase (6-SFT) Activity Assay

Principle: The activity of 6-SFT can be determined by measuring the rate of formation of its products (e.g., this compound and glucose) when incubated with its substrates (sucrose and 6-kestose).

Generalized Protocol:

-

Enzyme Extraction:

-

Extract proteins from plant tissue using an appropriate buffer containing protease inhibitors.

-

Partially purify the enzyme extract if necessary to remove interfering activities (e.g., by ammonium sulfate precipitation or column chromatography).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Enzyme extract

-

Substrates: Sucrose (as fructosyl donor) and 6-kestose (as fructosyl acceptor)

-

Buffer at the optimal pH for the enzyme (e.g., sodium acetate buffer, pH 5.0-6.0).

-

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

-

-

Product Analysis:

-

Analyze the reaction products using HPAEC-PAD, as described above, to quantify the amount of this compound formed.

-

Alternatively, the amount of glucose released from the sucrose donor can be quantified using a coupled enzymatic assay (e.g., with glucose oxidase/peroxidase or hexokinase/glucose-6-phosphate dehydrogenase).

-

-

Calculation of Activity:

-

Enzyme activity is typically expressed as the amount of product formed per unit time per amount of protein (e.g., µmol/min/mg protein).

-

Figure 3: Workflow for 6-SFT Activity Assay.

Future Directions

The study of this compound and other neoseries fructans is a promising frontier in plant carbohydrate biochemistry. Future research should focus on:

-

Quantitative Profiling: Developing and applying sensitive analytical methods to quantify this compound and other neoseries fructans in a range of plant species and under various environmental conditions.

-

Functional Genomics: Identifying and characterizing the full suite of genes and enzymes involved in neoseries fructan metabolism in plants like Pachysandra terminalis.

-

Physiological Roles: Utilizing genetic and physiological approaches to elucidate the specific roles of this compound in plant growth, development, and stress tolerance.

-

Signaling Mechanisms: Investigating the potential of this compound and other small fructans to act as signaling molecules and identifying their downstream targets.

Conclusion

This compound represents a structurally distinct member of the fructan family with a likely role in the metabolic adaptations of certain plant species to their environment. While our current understanding of this molecule is limited, the available information on its biosynthesis provides a solid foundation for future investigations. The development of robust analytical methods and the application of modern molecular techniques will be crucial in unraveling the precise functions of this compound in plant metabolism and its potential applications in agriculture and beyond. This guide serves as a starting point for researchers poised to explore this intriguing area of plant biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifunctional fructans and raffinose family oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructan and its relationship to abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Unexpected presence of graminan- and levan-type fructans in the evergreen frost-hardy eudicot Pachysandra terminalis (Buxaceae): purification, cloning, and functional analysis of a 6-SST/6-SFT enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 7. Frontiers | Insights on Fructans and Resistance of Plants to Drought Stress [frontiersin.org]

6,6-Kestotetraose as a Novel Prebiotic: A Technical Guide on a Promising Fructooligosaccharide

Disclaimer: Scientific research directly investigating the prebiotic potential of 6,6-kestotetraose is currently limited. This guide provides a comprehensive overview of the known prebiotic effects of structurally related fructooligosaccharides (FOS), particularly kestoses, to extrapolate the potential bioactivity of this compound and to outline a framework for its future investigation. All quantitative data and experimental details presented are based on studies of similar FOS compounds and should be considered as illustrative pending direct research on this compound.

Introduction to Fructooligosaccharides and Kestotetraoses

Fructooligosaccharides are a class of non-digestible carbohydrates composed of short chains of fructose units. Their inability to be hydrolyzed by human digestive enzymes allows them to reach the colon intact, where they serve as a substrate for beneficial gut bacteria. This selective fermentation by gut microbiota underlies their classification as prebiotics.

Kestotetraoses are FOS with a degree of polymerization of four. The specific linkage between the fructose units determines the isomer. While research has focused on isomers like 1-kestose and neokestose, the potential of other isomers, such as the putative this compound, remains an area of nascent interest. Based on the known properties of other β(2→6) linked FOS, such as 6-kestose, it is hypothesized that this compound may exhibit enhanced stability and potent prebiotic activity.[1][2]

Potential Prebiotic Effects of this compound

Drawing parallels from the extensive research on other FOS and kestoses, the anticipated prebiotic effects of this compound include the modulation of gut microbiota composition and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).

Modulation of Gut Microbiota

FOS are well-documented to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[3][4] Neokestose, a structurally related trisaccharide, has been shown to be more effective than some commercial FOS in increasing the populations of these beneficial microbes while reducing potentially detrimental bacteria like coliforms and clostridia.[3] It is plausible that this compound would exert a similar bifidogenic effect.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of FOS by gut bacteria leads to the production of SCFAs, mainly acetate, propionate, and butyrate.[1] These molecules play a crucial role in maintaining gut health and have systemic effects. Butyrate, in particular, is the primary energy source for colonocytes and has anti-inflammatory properties.[4] Studies on 1-kestose have demonstrated its ability to increase the population of Faecalibacterium prausnitzii, a key butyrate producer.[4]

Table 1: Illustrative Quantitative Data on the Prebiotic Effects of Kestoses and other FOS

| Prebiotic Compound | Dosage | Duration | Key Microbial Changes | SCFA Production Changes | Reference |

| Kestose (mixture) | 1-2 g/day | 12 weeks | Increase in fecal Bifidobacterium counts. | Not specified. | [5] |

| 1-Kestose | 10 g/day | 12 weeks | Significant increase in the relative abundance of fecal Bifidobacterium. | Not specified. | [6][7] |

| Neokestose | In vitro | 24 hours | Increased Bifidobacterium and Lactobacillus; decreased coliforms, clostridia, and bacteroides. | Not specified. | [3] |

| 6-Kestose | In vitro | Not specified | Promotes the growth of Bifidobacterium lactis. | Inferred increase in SCFAs due to pH decrease. | [1] |

Note: This table presents data from studies on various kestoses and is intended to be illustrative of the types of effects that might be expected from this compound.

Experimental Protocols for Assessing Prebiotic Potential

The evaluation of a novel prebiotic compound like this compound would typically involve a series of in vitro and in vivo studies.

In Vitro Fermentation Models

In vitro fermentation models are crucial for the initial screening of prebiotic activity. These models typically use fecal slurries from healthy human donors to simulate the colonic environment.

Methodology:

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months.

-

Slurry Preparation: A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline solution.

-

Incubation: The fecal slurry is incubated with the test compound (e.g., this compound) and a control (e.g., no substrate or a known prebiotic like inulin) under anaerobic conditions at 37°C.

-

Sampling: Aliquots are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

-

Microbiota Analysis: Changes in the microbial population are assessed using techniques such as 16S rRNA gene sequencing or quantitative PCR (qPCR).

-

SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation medium are determined by gas chromatography (GC).

Diagram 1: Generalized Workflow for In Vitro Fecal Fermentation

Caption: Generalized workflow for assessing the prebiotic potential of a test compound using in vitro fecal fermentation.

Potential Signaling Pathways

The health benefits of prebiotics are largely mediated by the SCFAs produced during fermentation. These SCFAs can influence host physiology through various signaling pathways.

G-protein Coupled Receptors (GPCRs)

SCFAs can bind to and activate several GPCRs, such as GPR41, GPR43, and GPR109A, which are expressed on the surface of various cell types, including intestinal epithelial cells and immune cells.

-

GPR43: Activation of GPR43 in intestinal epithelial cells can promote the release of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose homeostasis. In immune cells, GPR43 activation can have anti-inflammatory effects.

-

GPR109A: Butyrate is a key ligand for GPR109A. Activation of this receptor on colonocytes can promote their differentiation and apoptosis, which is important for preventing colorectal cancer.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of histone deacetylases. By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects.

Diagram 2: Generalized Signaling Pathway of SCFA Action

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kestose - Wikipedia [en.wikipedia.org]

- 5. Clinical effects of kestose, a prebiotic oligosaccharide, on the treatment of atopic dermatitis in infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 6,6-Kestotetraose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Kestotetraose is a fructooligosaccharide (FOS), a class of carbohydrates that have garnered significant interest in the pharmaceutical and food industries for their potential health benefits, most notably their prebiotic activity. As a tetrasaccharide, it is composed of four monosaccharide units. The nomenclature "this compound" specifies the linkage of a fructose moiety to the C6 hydroxyl group of the fructose unit in 6-kestose. This guide provides a comprehensive overview of the available physicochemical data for kestotetraose, with a focus on this compound where information is available, alongside general experimental protocols for its characterization. Due to a notable scarcity of literature specifically detailing the physicochemical properties of the 6,6-isomer, this guide combines specific data for kestotetraose where possible with general characteristics and analytical methodologies applicable to this class of oligosaccharides.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the general physicochemical properties of kestotetraose. It is important to note that these values, particularly experimental ones, may vary between different isomers of kestotetraose.

| Property | Value | Source/Method |

| Molecular Formula | C₂₄H₄₂O₂₁ | |

| Molecular Weight | 666.58 g/mol | |

| Solubility | Data not available for this compound. Generally, FOS are soluble in water. | |

| Melting Point | Data not available for this compound. | |

| Optical Rotation | Data not available for this compound. |

Experimental Protocols

Enzymatic Synthesis

The synthesis of specific FOS isomers like this compound typically involves enzymatic reactions using fructosyltransferases.

General Protocol for Enzymatic Synthesis of Fructooligosaccharides:

-

Enzyme and Substrate Preparation: A solution of a suitable fructosyltransferase is prepared in a buffer system that ensures optimal enzyme activity and stability. The substrate, often sucrose or a kestose, is dissolved in the same buffer.

-

Reaction Incubation: The enzyme and substrate solutions are mixed and incubated at a controlled temperature and pH. The reaction progress is monitored over time.

-

Reaction Termination: The enzymatic reaction is terminated by heat inactivation of the enzyme or by other methods such as altering the pH.

-

Purification: The resulting mixture of oligosaccharides is purified to isolate the desired kestotetraose isomer. This can be achieved using techniques like size-exclusion chromatography or high-performance liquid chromatography (HPLC).

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of oligosaccharides. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the sequence of monosaccharides, the anomeric configurations, and the linkage positions.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the oligosaccharide. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation of the parent ion.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been identified, fructooligosaccharides, in general, are known for their prebiotic effects. They are not readily digested by human enzymes in the upper gastrointestinal tract and thus reach the colon where they are fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have various physiological benefits.

The general metabolic pathway for fructooligosaccharides in probiotic bacteria involves their transport into the cell and subsequent hydrolysis by intracellular fructosidases.

Caption: General metabolic pathway of fructooligosaccharides in probiotic bacteria.

Conclusion

This technical guide provides an overview of the physicochemical characteristics of this compound. It is evident that there is a significant gap in the scientific literature regarding specific experimental data for this particular isomer. The information presented here is largely based on the general properties of kestotetraoses and fructooligosaccharides. Further research is required to fully elucidate the specific physicochemical properties, establish detailed experimental protocols for its synthesis and characterization, and to explore its biological activities and potential signaling pathways. Such studies will be crucial for unlocking the full potential of this compound in various applications within the pharmaceutical and functional food industries.

An In-depth Technical Guide to the Glycosidic Bonds in 6,6-Kestotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Kestotetraose is a fructooligosaccharide (FOS) of significant interest due to its potential as a prebiotic. As a member of the levan-type fructan family, its structure is characterized by a chain of fructose units linked by β-(2→6) glycosidic bonds, attached to a sucrose molecule.[1] This guide provides a detailed examination of the glycosidic bonds within this compound, covering its structural characterization, methods for analysis, and relevant biological context.

Structure and Glycosidic Linkages

This compound is a tetrasaccharide with the molecular formula C₂₄H₄₂O₂₁. It consists of a sucrose molecule (a disaccharide of glucose and fructose) to which two additional fructose units are attached via β-(2→6) glycosidic linkages. The systematic name for this compound is O-β-D-fructofuranosyl-(2→6)-O-β-D-fructofuranosyl-(2→6)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside.

The key structural features are the β-(2→6) glycosidic bonds that form the linear fructose chain. These linkages define the overall conformation and, consequently, the biological properties of the molecule.

While a crystal structure for this compound is not publicly available, data from related β-(2→6)-linked fructans and molecular modeling studies can provide insights into the likely conformational parameters of its glycosidic bonds.

Table 1: Representative Glycosidic Linkage Parameters for β-(2→6) Fructans

| Parameter | Torsion Angle (Symbol) | Typical Value Range (°) | Method of Determination |

| Glycosidic Linkage | Phi (Φ) | 160-180 | Molecular Dynamics, NMR |

| Glycosidic Linkage | Psi (Ψ) | 150-170 | Molecular Dynamics, NMR |

| Glycosidic Linkage | Omega (ω) | 60 (gg), 180 (gt), -60 (tg) | NMR Spectroscopy |

Note: These values are derived from studies on levan-type oligosaccharides and molecular dynamics simulations of β-(2→6) fructans and serve as an approximation for this compound.[2][3]

Experimental Protocols for Structural Characterization

A combination of chromatographic, spectroscopic, and chemical methods is employed to elucidate the structure of this compound and characterize its glycosidic bonds.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the separation and quantification of oligosaccharides.

Protocol:

-

Sample Preparation: Dissolve the purified this compound sample in deionized water to a concentration of 10-100 µg/mL.

-

Chromatographic System:

-

Column: A high-pH anion-exchange column (e.g., CarboPac PA100).

-

Eluent A: 100 mM Sodium Hydroxide.

-

Eluent B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate.

-

Gradient: A linear gradient of sodium acetate is applied to elute oligosaccharides based on size. A typical gradient might be 0-20% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30 °C.

-

-

Detection: Pulsed Amperometric Detector with a gold working electrode.

-

Data Analysis: Compare the retention time of the sample peak with that of a known this compound standard for identification. Quantify using a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of oligosaccharides in solution, providing information on monomer composition, anomeric configuration, and linkage positions.[4]

Protocol for 2D NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of D₂O.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Experiments:

-

¹H NMR: Provides an overview of the proton signals.

-

¹³C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes the complete spin systems of the individual monosaccharide units.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkages. For a β-(2→6) linkage, a key correlation would be observed between the anomeric proton (H1) of one fructose residue and the C6 of the adjacent fructose residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps to determine the three-dimensional conformation around the glycosidic bonds.[5][6]

-

-

Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the glycosidic linkage positions and anomeric configurations.

Methylation Analysis with GC-MS

This chemical derivatization method is used to determine the linkage positions of monosaccharides in an oligosaccharide.[7]

Protocol:

-

Permethylation: Dissolve the this compound sample in DMSO and treat with a strong base (e.g., sodium hydroxide) and methyl iodide to methylate all free hydroxyl groups.

-

Hydrolysis: The permethylated oligosaccharide is hydrolyzed into its constituent monosaccharides using a weak acid (e.g., 2 M trifluoroacetic acid at 120 °C for 2 hours).

-

Reduction: The resulting partially methylated monosaccharides are reduced with sodium borodeuteride (NaBD₄) to their corresponding alditols. The deuterium at C1 marks the original reducing end.

-

Acetylation: The newly formed hydroxyl groups (from the original glycosidic linkages) are acetylated using acetic anhydride.

-

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated and identified by Gas Chromatography-Mass Spectrometry. The fragmentation pattern in the mass spectrum reveals the positions of the methyl and acetyl groups, thereby indicating the original linkage positions. For a β-(2→6) linkage, the fructose residue would be identified as 1,2,3,4,5-penta-O-methyl-6-O-acetyl-glucitol and mannitol.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Enzymatic Synthesis and Hydrolysis

Enzymatic Synthesis

This compound is synthesized by the action of levansucrases (EC 2.4.1.10), which are fructosyltransferases. These enzymes catalyze the transfer of a fructosyl unit from a donor substrate, typically sucrose, to an acceptor molecule.[8]

Protocol for Enzymatic Synthesis:

-

Enzyme Source: Purified levansucrase from a microbial source such as Bacillus subtilis or Zymomonas mobilis.

-

Reaction Mixture:

-

Substrate: High concentration of sucrose (e.g., 30-50% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).

-

Enzyme: Add levansucrase to the substrate solution. The enzyme concentration will need to be optimized for efficient synthesis.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPAEC-PAD or TLC.

-

Purification: When the desired amount of this compound is produced, inactivate the enzyme by heating (e.g., 100 °C for 10 minutes). The product can then be purified from the reaction mixture using techniques like size-exclusion chromatography or preparative HPLC.

Acid Hydrolysis

Acid hydrolysis is used to break down this compound into its constituent monosaccharides (glucose and fructose) for compositional analysis.

Protocol for Acid Hydrolysis:

-

Reaction: Dissolve a known amount of this compound in a dilute acid solution (e.g., 2 M trifluoroacetic acid).

-

Incubation: Heat the solution in a sealed tube at a high temperature (e.g., 120 °C) for a defined period (e.g., 2 hours).

-

Neutralization: After cooling, neutralize the acid with a base (e.g., ammonium hydroxide).

-

Analysis: Analyze the resulting monosaccharides by HPAEC-PAD or GC-MS (after derivatization) to determine the molar ratio of glucose to fructose.

Biological Context and Signaling

Fructooligosaccharides, including levan-type oligosaccharides like this compound, are recognized as prebiotics. They are not readily hydrolyzed by human digestive enzymes and thus reach the colon largely intact, where they are selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[9][10]

The fermentation of these FOS by the gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs have numerous physiological effects, including:

-

Lowering the colonic pH, which inhibits the growth of pathogenic bacteria.

-

Serving as an energy source for colonocytes (butyrate).

-

Modulating the immune system.[11]

While specific signaling pathways directly activated by this compound have not been extensively characterized, the downstream effects of its fermentation products (SCFAs) are known to involve various cellular signaling pathways. For instance, SCFAs can act as signaling molecules by binding to G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).

Conclusion

The β-(2→6) glycosidic bonds in this compound are the defining structural feature that dictates its conformation and prebiotic activity. While direct quantitative data for this specific molecule is limited, a comprehensive understanding of its structure and function can be achieved through a combination of advanced analytical techniques applied to it and its close structural relatives. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and professionals in the field to further investigate the properties and potential applications of this and other levan-type fructooligosaccharides.

References

- 1. Levan polysaccharide - Wikipedia [en.wikipedia.org]

- 2. Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational Preferences at the Glycosidic Linkage of Saccharides in Solution as Deduced from NMR Experiments and MD Simulations: Comparison to Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of levansucrase from the Gram-negative bacterium Gluconacetobacter diazotrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Immunomodulatory Properties of β-2,6 Fructans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 6,6-Kestotetraose using Levansucrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructooligosaccharides (FOS) are a class of prebiotics known for their beneficial effects on gut microbiota.[1][2] Among these, levan-type FOS, characterized by β-(2,6) linkages, are of particular interest due to their potential applications in the food and pharmaceutical industries.[3][4] Levansucrase (EC 2.4.1.10), a fructosyltransferase, synthesizes these molecules by transferring fructosyl units from a donor, typically sucrose, to an acceptor molecule.[5][6] The reaction can lead to the formation of high-molecular-weight levan polymer or short-chain FOS (scFOS), depending on the reaction conditions and the source of the enzyme.[4][7]

This document provides detailed protocols for the enzymatic synthesis of a specific levan-type FOS, 6,6-Kestotetraose, using levansucrase. This compound is a tetrasaccharide with potential as a specific prebiotic. These application notes will cover the production of recombinant levansucrase, the optimized synthesis of this compound, and methods for its purification and characterization.

Enzymatic Reaction Pathway

The synthesis of this compound by levansucrase from sucrose is a multi-step process. Initially, the enzyme catalyzes the transfer of a fructosyl group from a sucrose molecule to another sucrose molecule, forming the trisaccharide 6-kestose. Subsequently, another fructosyl unit is transferred to 6-kestose to yield this compound. Controlling the reaction conditions is crucial to favor the formation of the tetrasaccharide and minimize the production of higher molecular weight levan.

Experimental Protocols

Protocol 1: Production and Purification of Recombinant Levansucrase

This protocol describes the expression of recombinant levansucrase from Bacillus amyloliquefaciens in E. coli and its subsequent purification.[3]

1. Gene Cloning and Expression Vector Construction:

- The gene encoding levansucrase from Bacillus amyloliquefaciens is amplified by PCR.

- The PCR product is cloned into an expression vector, such as pET-28a(+), which allows for the expression of a His-tagged fusion protein.

- The constructed plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

2. Expression of Recombinant Levansucrase:

- A single colony of E. coli harboring the expression plasmid is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

- The culture is incubated overnight at 37°C with shaking at 200 rpm.

- The overnight culture is used to inoculate 1 L of fresh LB medium.

- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

- The culture is further incubated at a lower temperature, for instance, 18°C, for 16-18 hours to enhance soluble protein expression.

3. Purification of Recombinant Levansucrase:

- The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C.

- The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

- The cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C.

- The supernatant containing the His-tagged levansucrase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

- The recombinant levansucrase is eluted with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

- The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM phosphate buffer, pH 6.0) and stored at -20°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the optimized conditions to favor the synthesis of this compound over levan. High sucrose concentration is a key factor in promoting the transfructosylation reaction for scFOS production.[8]

1. Reaction Setup:

- Prepare a reaction mixture containing a high concentration of sucrose (e.g., 40-50% w/v) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 6.0).[9]

- Add the purified recombinant levansucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/mL.

- The total reaction volume can be scaled as needed.

2. Incubation:

- Incubate the reaction mixture at a controlled temperature, typically between 30-40°C.[8]

- The reaction should be gently agitated.

- The reaction time will influence the product distribution. A time-course experiment (e.g., sampling at 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal time for maximizing this compound yield.

3. Reaction Termination:

- Terminate the enzymatic reaction by heat inactivation, for example, by boiling the reaction mixture for 10 minutes.[9] This will denature the levansucrase and stop any further synthesis or hydrolysis.

Protocol 3: Purification and Characterization of this compound

This protocol describes the separation of this compound from the reaction mixture and its subsequent characterization.

1. Purification by Chromatography:

- The reaction mixture, after termination, will contain a mixture of sucrose, glucose, fructose, 6-kestose, this compound, and other FOS.

- This mixture can be separated using techniques like size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).

- For preparative HPLC, a column suitable for carbohydrate separation, such as an amino-based column, can be used with an acetonitrile/water mobile phase.

- Fractions are collected and analyzed for the presence of this compound.

2. Characterization: